molecular formula C7H14FN B12314888 4-Fluoro-4-methylcyclohexan-1-amine

4-Fluoro-4-methylcyclohexan-1-amine

Cat. No.: B12314888
M. Wt: 131.19 g/mol
InChI Key: GNPUYHNMNBNNQY-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C7H14FN It is a derivative of cyclohexane, where a fluorine atom and a methyl group are substituted at the fourth position, and an amine group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Amination: The final step involves the conversion of the ketone group to an amine group. This can be done using reductive amination with ammonia (NH3) and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-fluoro-4-methylcyclohexanone or 4-fluoro-4-methylcyclohexanoic acid.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-Fluoro-4-methylcyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in studying the effects of fluorine substitution on biological activity.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorocyclohexan-1-amine: Lacks the methyl group, affecting its steric and electronic characteristics.

    4-Fluoro-4-methylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.

Uniqueness: 4-Fluoro-4-methylcyclohexan-1-amine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct steric and electronic effects. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

4-fluoro-4-methylcyclohexan-1-amine

InChI

InChI=1S/C7H14FN/c1-7(8)4-2-6(9)3-5-7/h6H,2-5,9H2,1H3

InChI Key

GNPUYHNMNBNNQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N)F

Origin of Product

United States

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